molecular formula C17H26ClNO3 B4404088 2-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]benzaldehyde;hydrochloride

2-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]benzaldehyde;hydrochloride

Cat. No.: B4404088
M. Wt: 327.8 g/mol
InChI Key: PRBLEOKUVHXQOO-UHFFFAOYSA-N
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Description

2-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]benzaldehyde;hydrochloride is a chemical compound known for its unique structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The compound’s molecular formula is C15H23NO2·HCl, and it is often utilized in research due to its potential biological activities and chemical reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]benzaldehyde;hydrochloride typically involves the reaction of 2,6-dimethylmorpholine with 4-bromobutylbenzaldehyde under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]benzaldehyde;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]benzaldehyde;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]benzaldehyde;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]benzaldehyde;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a morpholine ring and a benzaldehyde moiety allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in research .

Properties

IUPAC Name

2-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3.ClH/c1-14-11-18(12-15(2)21-14)9-5-6-10-20-17-8-4-3-7-16(17)13-19;/h3-4,7-8,13-15H,5-6,9-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBLEOKUVHXQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCCCOC2=CC=CC=C2C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]benzaldehyde;hydrochloride
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2-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]benzaldehyde;hydrochloride
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2-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]benzaldehyde;hydrochloride
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2-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]benzaldehyde;hydrochloride
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2-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]benzaldehyde;hydrochloride

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